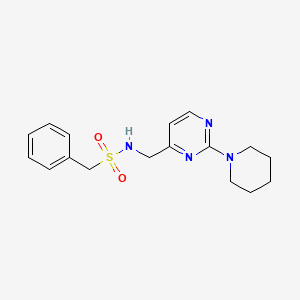
1-phenyl-N-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-phenyl-N-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)methanesulfonamide, also known as PPS, is a chemical compound that has gained significant attention in scientific research. It is a sulfonamide derivative that has shown promising results in various studies due to its unique chemical structure.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for the compound '1-phenyl-N-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)methanesulfonamide' involves the reaction of 2-(piperidin-1-yl)pyrimidine-4-carbaldehyde with N-phenylmethanesulfonamide in the presence of a reducing agent to form the intermediate 1-phenyl-N-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)ethanimine. This intermediate is then reacted with formaldehyde and a reducing agent to form the final product.
Starting Materials
2-(piperidin-1-yl)pyrimidine-4-carbaldehyde, N-phenylmethanesulfonamide, reducing agent, formaldehyde
Reaction
Step 1: React 2-(piperidin-1-yl)pyrimidine-4-carbaldehyde with N-phenylmethanesulfonamide in the presence of a reducing agent to form 1-phenyl-N-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)ethanimine., Step 2: React the intermediate 1-phenyl-N-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)ethanimine with formaldehyde and a reducing agent to form the final product '1-phenyl-N-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)methanesulfonamide'.
Mechanism Of Action
The mechanism of action of 1-phenyl-N-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)methanesulfonamide is not fully understood. However, it has been shown to inhibit the activity of certain enzymes and signaling pathways that are involved in various disease processes. It has also been shown to modulate the immune response and reduce inflammation.
Biochemical And Physiological Effects
1-phenyl-N-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)methanesulfonamide has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines. It has also been shown to inhibit the activity of certain enzymes involved in the production of reactive oxygen species. In addition, 1-phenyl-N-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)methanesulfonamide has been shown to modulate the immune response by regulating the activity of certain immune cells.
Advantages And Limitations For Lab Experiments
1-phenyl-N-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)methanesulfonamide has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been shown to have low toxicity and high bioavailability. However, one limitation of 1-phenyl-N-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)methanesulfonamide is its relatively high cost compared to other compounds.
Future Directions
There are several future directions for the study of 1-phenyl-N-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)methanesulfonamide. One potential area of research is the development of 1-phenyl-N-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)methanesulfonamide-based therapeutics for the treatment of inflammatory diseases. Another potential area of research is the study of 1-phenyl-N-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)methanesulfonamide in combination with other compounds for the treatment of cancer. Additionally, the potential use of 1-phenyl-N-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)methanesulfonamide in the treatment of neurological disorders and cardiovascular diseases warrants further investigation.
Scientific Research Applications
1-phenyl-N-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)methanesulfonamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. It has also been studied for its potential use in the treatment of cardiovascular diseases and neurological disorders.
properties
IUPAC Name |
1-phenyl-N-[(2-piperidin-1-ylpyrimidin-4-yl)methyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2S/c22-24(23,14-15-7-3-1-4-8-15)19-13-16-9-10-18-17(20-16)21-11-5-2-6-12-21/h1,3-4,7-10,19H,2,5-6,11-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKRDVJXBMVBELW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC=CC(=N2)CNS(=O)(=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-phenyl-N-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)methanesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,2-diphenylacetamide](/img/structure/B2847845.png)
![2-((9-ethoxy-2-(4-methoxyphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-1-(piperidin-1-yl)ethanone](/img/structure/B2847848.png)
![2-(benzo[d]oxazol-2-ylthio)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)acetamide](/img/structure/B2847850.png)
![5-bromo-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)nicotinamide](/img/structure/B2847852.png)
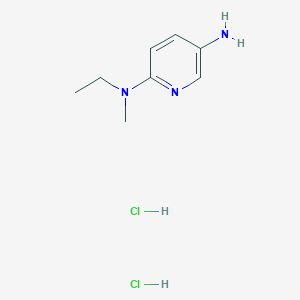
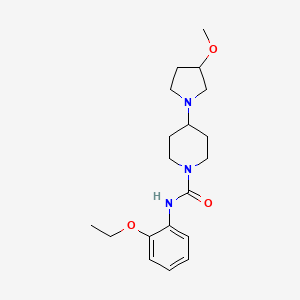
![N-(Oxan-3-yl)-N-[(3-propan-2-yloxyphenyl)methyl]prop-2-enamide](/img/structure/B2847855.png)
![4-(4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)-6-phenylpyrimidine](/img/structure/B2847856.png)
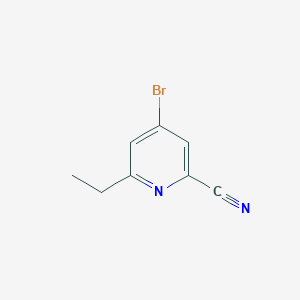
![N-[2-(3-Ethylpiperidin-1-yl)-2-methylpropyl]prop-2-enamide](/img/structure/B2847859.png)
![2-(pyrrolidin-1-yl)benzo[d]thiazol-6-yl 4-(N-methyl-N-phenylsulfamoyl)benzoate](/img/structure/B2847860.png)
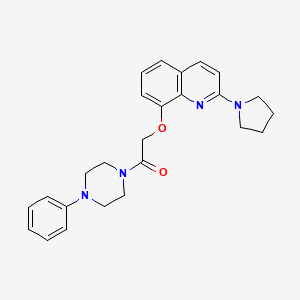
![5-(1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)azetidin-3-yl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole](/img/structure/B2847865.png)
![5-[(Benzyloxy)methyl]-1,3-thiazole](/img/structure/B2847868.png)